molecular formula C24H20N2O5 B2686890 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide CAS No. 951999-55-6

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2686890
CAS No.: 951999-55-6
M. Wt: 416.433
InChI Key: ZNNJCGNANGZTJK-UHFFFAOYSA-N
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Description

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a chromenone moiety, a methoxy group, and a pyridinylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step can involve methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions.

    Formation of the benzamide linkage: This step often involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the chromenone core.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group or the benzamide linkage.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The chromenone core might interact with DNA or RNA, while the benzamide linkage could facilitate binding to protein targets.

Comparison with Similar Compounds

Similar Compounds

    4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a different position of the pyridinyl group.

    4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide: Another positional isomer.

    4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

The uniqueness of 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-15-23(22(27)20-10-9-19(29-2)12-21(20)30-15)31-18-7-5-17(6-8-18)24(28)26-14-16-4-3-11-25-13-16/h3-13H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNJCGNANGZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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